An In-depth Technical Guide to 1-(5-Chloro-2-methoxybenzyl)piperazine
An In-depth Technical Guide to 1-(5-Chloro-2-methoxybenzyl)piperazine
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to exist in protonated forms at physiological pH and its capacity for substitution at two nitrogen atoms, make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific derivative, 1-(5-Chloro-2-methoxybenzyl)piperazine. While primarily recognized as a key intermediate in the synthesis of more complex molecules, a thorough understanding of its chemical properties is paramount for researchers in drug discovery and process development. We will delve into its synthesis, characterization, reactivity, and handling, providing the field-proven insights necessary for its effective utilization in a research setting.
Chemical Identity and Physicochemical Properties
1-(5-Chloro-2-methoxybenzyl)piperazine is a disubstituted piperazine derivative. The core structure consists of a piperazine ring N-substituted with a benzyl group, which is itself substituted with chloro and methoxy moieties on the aromatic ring.
Caption: 2D Structure of 1-(5-Chloro-2-methoxybenzyl)piperazine.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 523980-14-5 | [3] |
| Molecular Formula | C₁₂H₁₇ClN₂O | [3] |
| Molecular Weight | 240.73 g/mol | [3] |
| Purity | ≥98% (Typical Commercial) | [3] |
| Topological Polar Surface Area (TPSA) | 24.5 Ų | [3] |
| LogP (Computed) | 1.7538 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 3 | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis and Purification
The most direct and common method for synthesizing N-benzylpiperazines is through reductive amination. This approach offers high yields and operational simplicity, making it ideal for both lab-scale and larger preparations. The causality behind this choice lies in the mild reaction conditions and the high selectivity for the secondary amine product when piperazine is used in excess.
Caption: General workflow for the synthesis of 1-(5-Chloro-2-methoxybenzyl)piperazine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 5-chloro-2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH), add piperazine (2.0-3.0 eq). The use of excess piperazine is critical to minimize the formation of the undesired 1,4-dibenzylated byproduct. Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20-30 minutes. This controlled addition prevents a rapid exotherm and ensures a safe reaction profile.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the benzaldehyde starting material is fully consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 1-(5-Chloro-2-methoxybenzyl)piperazine.
Spectroscopic Characterization
Unambiguous characterization is essential for verifying the identity and purity of the synthesized compound. The following spectral data are predicted based on the structure and analysis of similar compounds.[4][5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ ~7.2-7.3 (m, 2H, Ar-H), δ ~6.8 (d, 1H, Ar-H), δ ~3.8 (s, 3H, -OCH₃), δ ~3.5 (s, 2H, Ar-CH₂-N), δ ~2.9 (t, 4H, piperazine CH₂), δ ~2.4 (t, 4H, piperazine CH₂), δ ~1.9 (s, 1H, -NH). |
| ¹³C NMR | δ ~156 (Ar-C-O), δ ~130-132 (Ar-C-Cl), δ ~128-130 (Ar-C), δ ~110-115 (Ar-C), δ ~58 (Ar-CH₂-N), δ ~55 (-OCH₃), δ ~54 (piperazine CH₂), δ ~46 (piperazine CH₂). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 241.1. |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000-2800 (C-H stretch), ~1600, 1490 (Aromatic C=C stretch), ~1240 (C-O stretch, aryl ether), ~1100 (C-N stretch). |
Mass Spectrometry Fragmentation
The primary fragmentation pathway in mass spectrometry involves the cleavage of the benzylic C-N bond, which is the weakest bond in the molecule. This results in the formation of a stable, resonance-delocalized 5-chloro-2-methoxybenzyl cation.
Caption: Predicted major fragmentation pathway for 1-(5-Chloro-2-methoxybenzyl)piperazine.
Reactivity and Synthetic Utility
The chemical behavior of 1-(5-Chloro-2-methoxybenzyl)piperazine is dictated by its functional groups:
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Piperazine Moiety: The secondary amine (-NH) is nucleophilic and basic. It readily undergoes reactions such as acylation, alkylation, arylation, and sulfonylation. This position is the primary site for derivatization to build more complex target molecules. The tertiary amine is also basic and can be protonated or quaternized.
-
Aromatic Ring: The benzene ring is substituted with an electron-donating group (EDG), methoxy (-OCH₃), and an electron-withdrawing group (EWG), chloro (-Cl). The methoxy group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Their combined effect makes the ring moderately activated towards electrophilic aromatic substitution, with substitution likely occurring at positions ortho and para to the methoxy group.
-
Benzylic Position: The benzylic C-H bonds are not particularly reactive under standard conditions but can be susceptible to oxidation under harsh conditions.
Its principal utility is as a synthetic building block . The secondary amine provides a reactive handle for coupling with various electrophiles (e.g., acid chlorides, alkyl halides, isocyanates) to generate a diverse library of compounds for screening in drug discovery programs.[7][8]
Biological and Pharmacological Context
The piperazine scaffold is a cornerstone of modern pharmacology, present in drugs targeting a vast array of biological systems.[1] Derivatives have shown efficacy as antipsychotics, antidepressants (e.g., Trazodone), antihistamines, and anticancer agents.[8][9]
While 1-(5-Chloro-2-methoxybenzyl)piperazine itself is not typically an active pharmaceutical ingredient, it serves as a crucial intermediate for molecules that target receptors such as serotonin (5-HT) and dopamine receptors.[10][11] For example, modifications of the secondary amine are a common strategy to develop ligands with high affinity and selectivity for specific G-protein coupled receptors (GPCRs). The specific substitution pattern on the benzyl ring (5-chloro, 2-methoxy) is designed to fine-tune properties like lipophilicity, metabolic stability, and receptor binding interactions of the final target molecule.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(5-Chloro-2-methoxybenzyl)piperazine. However, based on structurally related piperazine compounds, the following precautions are advised.[12][13][14][15]
-
Hazards: Likely to be harmful if swallowed, causing skin irritation and serious eye irritation. May cause respiratory irritation.[13][15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust or vapors. Keep the container tightly closed in a dry, cool, and well-ventilated place.[16]
Conclusion
1-(5-Chloro-2-methoxybenzyl)piperazine is a valuable chemical intermediate whose properties are well-defined by its constituent functional groups. A solid understanding of its synthesis via reductive amination, its characteristic spectroscopic signature, and the reactivity of its piperazine nitrogen is essential for its successful application in research. This guide provides the foundational knowledge and practical protocols for scientists and researchers to confidently handle, characterize, and utilize this versatile building block in the pursuit of novel chemical entities with potential therapeutic value.
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